4-(Cyanomethyl)Phenyl N-Phenylcarbamate
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Overview
Description
4-(Cyanomethyl)Phenyl N-Phenylcarbamate is a chemical compound with the molecular formula C15H12N2O2. It is known for its applications in scientific research, particularly in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to an N-phenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyanomethyl)Phenyl N-Phenylcarbamate typically involves the reaction of 4-(cyanomethyl)phenol with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
4-(Cyanomethyl)phenol+Phenyl isocyanate→4-(Cyanomethyl)Phenyl N-Phenylcarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is typically conducted at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
4-(Cyanomethyl)Phenyl N-Phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Cyanomethyl)Phenyl N-Phenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)Phenyl N-Phenylcarbamate involves its interaction with specific molecular targets. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, while the phenylcarbamate moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyanomethyl)Phenyl N-Methylcarbamate
- 4-(Cyanomethyl)Phenyl N-Ethylcarbamate
- 4-(Cyanomethyl)Phenyl N-Butylcarbamate
Uniqueness
4-(Cyanomethyl)Phenyl N-Phenylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(cyanomethyl)phenyl] N-phenylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-11-10-12-6-8-14(9-7-12)19-15(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZOYFZCTNZOGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379154 |
Source
|
Record name | 4-(Cyanomethyl)Phenyl N-Phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671812 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-37-2 |
Source
|
Record name | 4-(Cyanomethyl)Phenyl N-Phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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